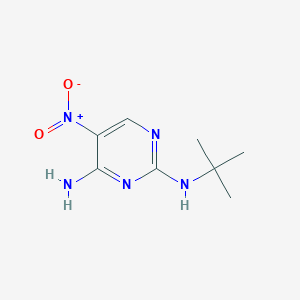

N2-(tert-butyl)-5-nitropyrimidine-2,4-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N2-(tert-butyl)-5-nitropyrimidine-2,4-diamine, also known as TBNPA, is a widely used flame retardant in various industrial and consumer products. It is a white crystalline powder with a molecular formula of C10H14N6O2 and a molecular weight of 258.26 g/mol. TBNPA has gained significant attention due to its potential environmental and health impacts.

Scientific Research Applications

Molecular Probes and Labels

Nitroxides, closely related to the query compound, are utilized as molecular probes and labels in biophysics, structural biology, and biomedical research. Their utility is attributed to the resistance of the nitroxide group to chemical and enzymatic reduction processes, which is crucial for their application in biological environments (Zhurko et al., 2020).

Polymer Chemistry

Fluorinated diamine monomers, featuring tert-butyl groups, have been synthesized and used to create organosoluble and light-colored fluorinated polyimides. These polymers exhibit excellent solubility, thermal stability, and mechanical properties, making them ideal for advanced applications in electronics and aerospace industries (Yang et al., 2006).

Electrochemical Sensors

Nitroxyl radicals derived from tert-butylamine structures have been explored for their potential in electrochemical sensors, particularly for the detection of amines and local anesthetics such as lidocaine. These compounds show promise in medical diagnostics and analytical chemistry (Sato et al., 2018).

Advanced Materials for Energetic Applications

Nitrogen-rich heterocycles, which can be synthesized from compounds structurally related to N2-(tert-butyl)-5-nitropyrimidine-2,4-diamine, have shown potential as backbones for high-energy density materials. These compounds exhibit remarkable thermal stability, low sensitivity to mechanical stimuli, and superior detonation performance, making them candidates for heat-resistant explosives (Tang et al., 2019).

Luminescent Materials

Metal-organic frameworks (MOFs) incorporating tert-butyl and pyridyl groups have been developed for sensing applications, showcasing high selectivity and sensitivity towards metal ions and small molecules. These findings underscore the potential of such materials in environmental monitoring and chemical sensing (Zhao et al., 2016).

Mechanism of Action

Target of Action

Similar compounds such as terbutryn are known to target the photosynthetic reaction center proteins . These proteins play a crucial role in the electron transfer process of photosynthesis .

Mode of Action

For instance, triazoles, a class of compounds with a similar structure, inhibit the microsomal cytochrome P450 monooxygenase-dependent 14-α-demethylase .

Biochemical Pathways

Related compounds have been shown to affect the cyclic electron transport pathway of photosynthesis . This pathway is crucial for the conversion of light energy into chemical energy during photosynthesis.

Pharmacokinetics

It’s worth noting that deuterium-labeled compounds, such as n2-(tert-butyl)-n4-cyclopropyl-6-(methylthio)-1,3,5-triazine-2,4-diamine-d9 , have been used to study the pharmacokinetic and metabolic profiles of drugs .

Result of Action

Related compounds have been shown to exhibit a range of biological activities, including antimicrobial and herbicidal effects .

Action Environment

Related compounds such as terbuthylazine have been shown to be moderately persistent in the environment .

properties

IUPAC Name |

2-N-tert-butyl-5-nitropyrimidine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N5O2/c1-8(2,3)12-7-10-4-5(13(14)15)6(9)11-7/h4H,1-3H3,(H3,9,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFSWHSQGZPUBOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=NC=C(C(=N1)N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N2-(tert-butyl)-5-nitropyrimidine-2,4-diamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl (5S,7S)-5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2862550.png)

![3-(2-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2862553.png)

![Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B2862559.png)

![1-[4,5-Dimethyl-2-(pentyloxy)benzenesulfonyl]-4-(4-methylphenyl)piperazine](/img/structure/B2862561.png)

![2-Methyl-5-((3-methylpiperidin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2862564.png)